molecular formula C7H3BrF4O2S B13432034 1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene

1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No.: B13432034
M. Wt: 307.06 g/mol
InChI Key: PHJSATLKEYZECF-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3BrF4O2S It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is functionalized with bromine, fluorine, and trifluoromethylsulfonyl groups. The reaction conditions often include the use of strong acids or bases, and the presence of catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alkoxides, for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, for reduction reactions.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of electronegative atoms like fluorine and bromine can influence the compound’s reactivity and binding affinity to various biological molecules. The trifluoromethylsulfonyl group can also play a role in modulating the compound’s chemical and physical properties, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene is unique due to the presence of both fluorine and trifluoromethylsulfonyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C7H3BrF4O2S

Molecular Weight

307.06 g/mol

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(9)3-6(5)15(13,14)7(10,11)12/h1-3H

InChI Key

PHJSATLKEYZECF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

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